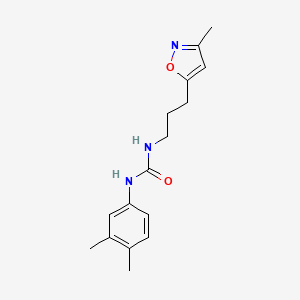
1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3,4-Dimethylphenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research on similar urea derivatives and their synthesis, structure, and biological evaluation can offer insights into the characteristics and potential applications of the compound .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine or the reaction of a carbamate with an amine. In the context of the provided papers, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects against various cancer cell lines . Similarly, the synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium diphenylureate was accomplished by reacting an imidazolium compound with N,N'-diphenylurea . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For instance, the crystal structure of 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonds and weak interactions . This information is valuable for understanding how the substitution of different groups on the urea backbone affects the overall molecular conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
Urea and its derivatives undergo various chemical reactions, which can be used to synthesize more complex molecules or to understand their reactivity. For example, urea reacts with acyloins to form 4-imidazolin-2-ones, while 1,3-dimethylurea reacts with diacetyl to form a methylenebis derivative . These reactions highlight the versatility of urea derivatives in chemical transformations, which could be relevant for the modification of "this compound" to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Although the specific properties of "this compound" are not detailed in the provided papers, the studies on similar compounds can provide a basis for predicting its behavior. For instance, the presence of dimethylphenyl and isoxazole groups could affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-6-7-14(9-12(11)2)18-16(20)17-8-4-5-15-10-13(3)19-21-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBWDWJNCOVTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCC2=CC(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

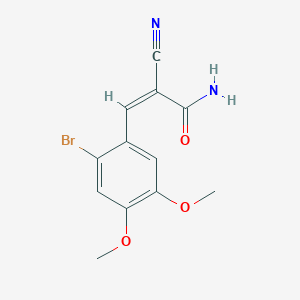
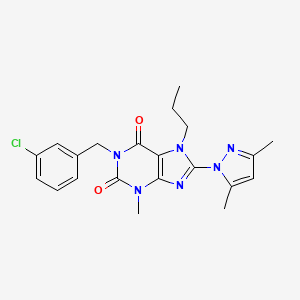
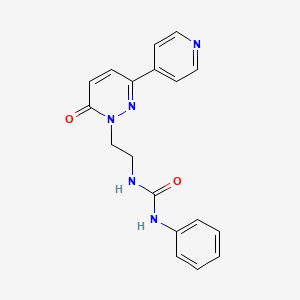
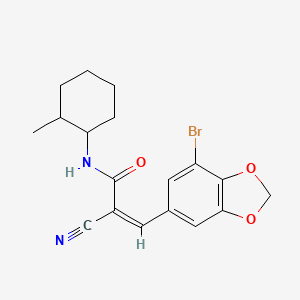
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)
![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)


![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)
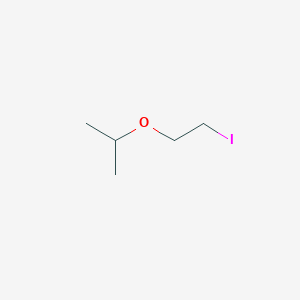
![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)
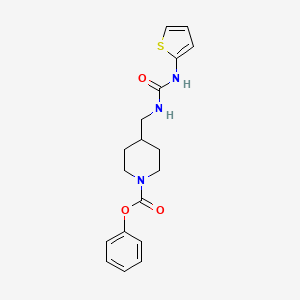

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)